4-(2-Cyanophenyl)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyanophenyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C12H7NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanophenyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with cyano-substituted benzaldehydes. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace hydrogen atoms on the thiophene ring with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
4-(2-Cyanophenyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the development of bioactive compounds.
Industry: It is used in the production of materials with specific electronic properties
Mechanism of Action
The mechanism by which 4-(2-Cyanophenyl)thiophene-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Cyanophenylthiophene
Uniqueness
4-(2-Cyanophenyl)thiophene-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the thiophene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H7NO2S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-(2-cyanophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H7NO2S/c13-5-8-3-1-2-4-9(8)10-6-16-7-11(10)12(14)15/h1-4,6-7H,(H,14,15) |
InChI Key |
OYVSJIMAKKORAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CSC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.